molecular formula C8H7FN4S B1437092 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline CAS No. 1019538-54-5

5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline

Cat. No. B1437092
CAS RN: 1019538-54-5
M. Wt: 210.23 g/mol
InChI Key: SSVGDMGVVWJTJJ-UHFFFAOYSA-N
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Description

5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline, also known as FTA or FTAI, is a chemical compound that has gained attention in the fields of research. It has a molecular formula of C8H7FN4S and a molecular weight of 210.23 g/mol .


Molecular Structure Analysis

The molecular structure of 5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline consists of a 1,2,4-triazole ring attached to an aniline group via a sulfur atom, with a fluorine atom on the 5-position of the aniline ring .


Physical And Chemical Properties Analysis

5-fluoro-2-(1H-1,2,4-triazol-5-ylthio)aniline has a molecular weight of 210.23 g/mol and a molecular formula of C8H7FN4S . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Antitumor Activity

Triazole compounds have been reported to exhibit antitumor activity. For instance, triazole-modified nucleosides showed better antitumor activity towards certain cell lines compared to a control drug . While this does not directly reference 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline, it suggests that triazole derivatives could potentially be explored for antitumor applications.

Drug Discovery

The triazole ring is a common motif in drug discovery due to its resemblance to the peptide bond. Triazoles have found broad applications in this field , indicating that our compound could be investigated for its drug-like properties.

Organic Synthesis

Triazoles serve as important building blocks in organic synthesis . They can be synthesized through various methods and might be used to create more complex molecules.

Polymer Chemistry

Triazoles are used in polymer chemistry, possibly as monomers or cross-linking agents due to their stability and robustness .

Supramolecular Chemistry

Due to their ability to engage in hydrogen bonding, triazoles are useful in supramolecular chemistry for creating complex structures .

Bioconjugation

Triazoles can be used for bioconjugation, which involves attaching two molecules together for biological applications .

Fluorescent Imaging

Some triazole derivatives are used in fluorescent imaging, which could imply potential use of our compound in diagnostic or research imaging .

Materials Science

The stability of the triazole ring makes it a candidate for developing new materials with unique properties .

properties

IUPAC Name

5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4S/c9-5-1-2-7(6(10)3-5)14-8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVGDMGVVWJTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)SC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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